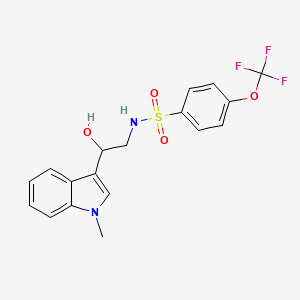

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c1-23-11-15(14-4-2-3-5-16(14)23)17(24)10-22-28(25,26)13-8-6-12(7-9-13)27-18(19,20)21/h2-9,11,17,22,24H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGZGSHDOUSAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 439.5 g/mol

Structural Characteristics

The compound features:

- An indole moiety which is known for its diverse biological activities.

- A trifluoromethoxy group that enhances lipophilicity and biological activity.

- A sulfonamide group that is critical for its interaction with biological targets.

Antitumor Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that related indole derivatives effectively inhibited tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Activity

Sulfonamide derivatives are traditionally recognized for their antibacterial properties. This compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Potency

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Sulfonamide A | 0.008 | S. pneumoniae |

| Sulfonamide B | 0.03 | Staphylococcus aureus |

| This compound | TBD | TBD |

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Cellular Uptake : Enhanced cellular uptake due to the lipophilic trifluoromethoxy group may increase efficacy against resistant strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Absorption : High lipophilicity may facilitate oral bioavailability.

- Metabolism : Likely metabolized in the liver; however, specific metabolic pathways need elucidation.

- Excretion : Primarily renal; monitoring renal function is advisable during therapy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Challenges in Drug Development

- Selectivity: Compounds like the target face challenges in achieving β₃-adrenoceptor selectivity over β₁/β₂ subtypes, as observed in earlier agonists (e.g., CGP 12177) .

- Human vs. Rodent Efficacy: Structural differences in β₃-adrenoceptors between species () may limit translational success unless human-specific analogs are developed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.